7-Ethenylbicyclo[4.2.0]octa-1,3,5-triene is a bicyclic organic compound with the molecular formula . Its structure features a unique arrangement of carbon atoms that forms two fused cyclobutane rings with an ethenyl group attached. This compound is notable for its potential applications in various fields of organic synthesis and materials science due to its reactive double bond and bicyclic framework.
Synthesis of 7-ethenylbicyclo[4.2.0]octa-1,3,5-triene can be achieved through several methods:
7-Ethenylbicyclo[4.2.0]octa-1,3,5-triene has potential applications in:
Several compounds share structural similarities with 7-ethenylbicyclo[4.2.0]octa-1,3,5-triene:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Vinylbicyclo[4.2.0]octa-1,3,5-triene | Similar bicyclic structure; different substitution pattern | |
| 7-Azabicyclo[4.2.0]octa-1,3,5-triene | Contains nitrogen; potential for different reactivity | |
| Bicyclo[4.2.0]octa-1,3,5-triene | No ethenyl group; serves as a precursor |
The uniqueness of 7-ethenylbicyclo[4.2.0]octa-1,3,5-triene lies in its specific ethenyl substitution and the resulting reactivity patterns that differentiate it from other similar compounds.
The systematic IUPAC name for this compound, 7-ethenylbicyclo[4.2.0]octa-1,3,5-triene, is derived from its bicyclic framework and substituent positioning. The parent structure, bicyclo[4.2.0]octa-1,3,5-triene, consists of two fused cyclohexene rings with bridgehead carbons at positions 1 and 6. The "4.2.0" notation indicates the number of carbon atoms in each bridge (4, 2, and 0). The ethenyl group (-CH=CH₂) is appended to the 7-position, which corresponds to one of the bridgehead carbons.
Key molecular descriptors include:
Comparative analysis with analogs such as 3-vinylbicyclo[4.2.0]octa-1,3,5-triene (CAS 99717-87-0) reveals structural similarities, though the ethenyl group’s position significantly influences reactivity and physical properties.
The synthesis of bicyclo[4.2.0]octatriene derivatives dates to the mid-20th century, with benzocyclobutene (BCB) itself first reported in the 1960s. The 7-ethenyl variant emerged more recently, driven by interest in functionalized BCBs for polymer chemistry. Early work by Endo et al. in the 1990s laid the groundwork for vinyl-substituted BCBs, while Hawker’s group advanced living radical polymerization techniques to incorporate these monomers into high-performance polymers.
Modification records in PubChem (e.g., CID 22172249, last updated May 2025) suggest ongoing research into its synthetic optimization. The compound’s development parallels broader trends in strained hydrocarbon chemistry, where substituents like ethenyl groups are introduced to modulate electronic and steric properties.
The bicyclo[4.2.0]octatriene core shares structural motifs with norbornadiene (bicyclo[2.2.1]heptadiene) and benzocyclobutene. Key distinctions include:
Polycyclic analogs, such as anthracene and phenanthrene, exhibit extended π-systems but lack the strained bicyclic geometry that defines BCB derivatives. The ethenyl group in 7-ethenylbicyclo[4.2.0]octa-1,3,5-triene introduces additional unsaturation, enabling participation in Diels-Alder reactions and copolymerization.